N-(4-acetyl-3-hydroxyphenyl)acetamide
Overview
Description
“N-(4-acetyl-3-hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C10H11NO3 . It is also known as Acetaminophen, 4’-Hydroxyacetanilide, 4-Acetamidophenol, N-(4-Hydroxyphenyl)acetamide, N-Acetyl-4-aminophenol, APAP, and Paracetamol .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various methods such as FTIR, UV, and MS . The compound has a molecular weight of 193.20 g/mol . The InChI code is 1S/C10H11NO3/c1-6(12)9-4-3-8(5-10(9)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 193.20 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
- Application : N-(2-Hydroxyphenyl)acetamide, a related compound, serves as an intermediate in the synthesis of antimalarial drugs. Its production involves chemoselective monoacetylation, showcasing the importance of acetylation processes in drug development (Magadum & Yadav, 2018).
Synthesis and Structural Analysis
- Application : N-(2-Hydroxyphenyl)acetamide derivatives, closely related to N-(4-acetyl-3-hydroxyphenyl)acetamide, have been synthesized and studied for their structure using NMR spectroscopy and X-ray crystallography. These studies are crucial in understanding the chemical and physical properties of such compounds (Nikonov et al., 2016).
Pathway to Synthesize Other Chemicals
- Application : The synthesis of 4-Choloro-2-hydroxyacetophenone from 3-aminophenol, involving this compound as an intermediate, demonstrates the compound's role in producing various chemicals. This showcases its versatility in chemical synthesis processes (Teng Da-wei, 2011).
Electrochemical Synthesis Applications
- Application : Electrochemical methods have been employed to synthesize acetaminophen derivatives, highlighting the role of electrochemistry in creating variations of compounds like this compound for potential therapeutic applications (Nematollahi et al., 2014).
Involvement in Green Chemistry
- Application : The compound N-(3-Amino-4-methoxyphenyl)acetamide, similar in structure to this compound, is used in the production of azo disperse dyes. It highlights the application in green chemistry practices, like catalytic hydrogenation, for safer and more efficient chemical production processes (Zhang Qun-feng, 2008).
Mechanism of Action
Biochemical Pathways
It is known that the compound is related to paracetamol (acetaminophen), which is used in many industries that produce chemicals for pharmaceutical applications . The industrial processes, however, use multistep procedures with low overall yield and/or severe drawbacks and problems in terms of sustainability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-acetyl-3-hydroxyphenyl)acetamide . .
Safety and Hazards
Properties
IUPAC Name |
N-(4-acetyl-3-hydroxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)9-4-3-8(5-10(9)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSHNMZQDWSUJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379440 | |
Record name | N-(4-acetyl-3-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40547-58-8 | |
Record name | N-(4-acetyl-3-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-(4-acetyl-3-hydroxyphenyl)acetamide in the synthesis of 4-Choloro-2-hydroxyacetophenone?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of 4-Choloro-2-hydroxyacetophenone. [] The synthesis starts with 3-aminophenol and involves acetylation, methylation, and Fries rearrangement to produce this compound. This intermediate then undergoes deacetylation, diazotization, and a Sandmeyer reaction to finally yield 4-Choloro-2-hydroxyacetophenone.
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